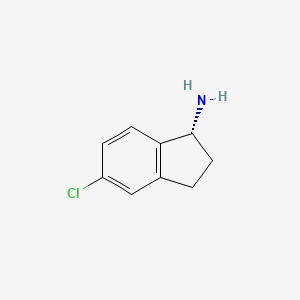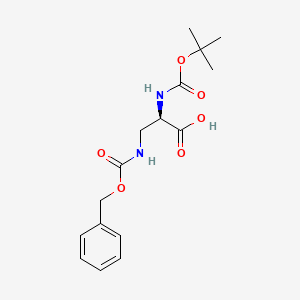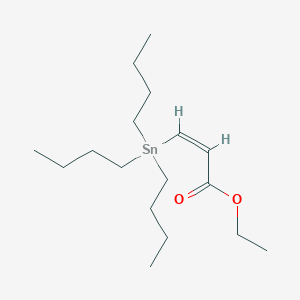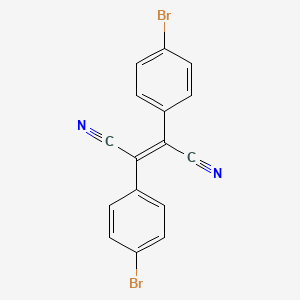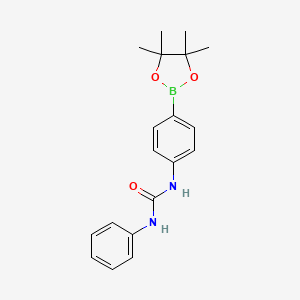
1-Phenyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea
Vue d'ensemble
Description
The compound is a derivative of phenylboronic acid, which is widely used in organic synthesis and catalysis . It contains a 1,3,2-dioxaborolane group, which is a common motif in boronic esters .
Molecular Structure Analysis
The compound likely has a complex structure due to the presence of multiple phenyl rings and a 1,3,2-dioxaborolane group .Chemical Reactions Analysis
Boronic esters are known to participate in various chemical reactions, including Suzuki-Miyaura cross-coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would likely be influenced by the presence of the phenyl rings and the 1,3,2-dioxaborolane group .Applications De Recherche Scientifique
Crystal Structure and DFT Study
Compounds with 1,3,2-dioxaborolan-2-yl groups are subject to extensive research due to their unique structural properties. For instance, Huang et al. (2021) investigated compounds including 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl derivatives. They explored their synthesis and crystal structures using X-ray diffraction and density functional theory (DFT), revealing insights into their molecular structures and physicochemical properties (Huang et al., 2021).
Boronated Compounds in Medicine and Chemistry
Boronated compounds like 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl derivatives are gaining attention in medical and chemical research. Morrison et al. (2010) described the synthesis of boronated phosphonium salts, which were evaluated for cytotoxicity and cellular uptake in various cell lines. These compounds have potential applications in cancer therapy and diagnostic imaging (Morrison et al., 2010).
Sensing and Detection Applications
Compounds containing 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl groups are also studied for their applications in sensing and detection. Fu et al. (2016) synthesized derivatives of these compounds for the efficient detection of hydrogen peroxide vapor, a critical component in explosive detection. Their work highlights the potential of these compounds in security and environmental monitoring (Fu et al., 2016).
Mécanisme D'action
Target of Action
The compound “1-Phenyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea” is primarily used in the fabrication of phosphorescent organic light-emitting diodes (PHOLEDs) . It acts as a host material for red, green, and blue phosphors .
Mode of Action
This compound interacts with its targets by facilitating the spin-orbit coupling . This process utilizes both singlet and triplet excitons, which are essential for the functioning of PHOLEDs . The compound’s mode of action also involves the Suzuki coupling reaction , enabled by the pinacolborane group .
Biochemical Pathways
The compound affects the electroluminescence performance of PHOLEDs . It plays a crucial role in the charge recombination efficiency , which is a key factor in the performance of PHOLEDs. The compound also mitigates triplet-triplet annihilation and concentration quenching phenomena , which are common issues in PHOLEDs.
Result of Action
The compound’s action results in high performance RGB-based PHOLEDs . Specifically, PHOLEDs based on this compound have been shown to achieve a maximum external quantum efficiency (EQE) of 19.4% . The compound also contributes to the low efficiency roll-off of these devices .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-phenyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23BN2O3/c1-18(2)19(3,4)25-20(24-18)14-10-12-16(13-11-14)22-17(23)21-15-8-6-5-7-9-15/h5-13H,1-4H3,(H2,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVGAOVQYSHYZQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23BN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

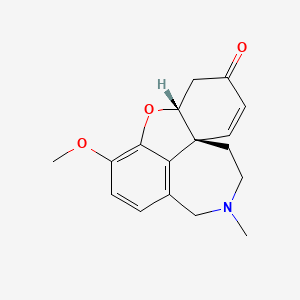


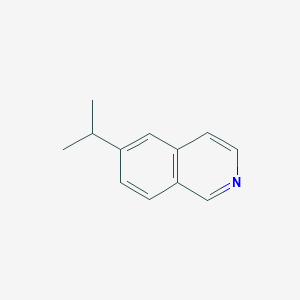



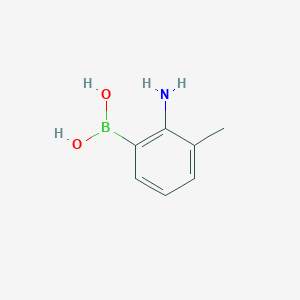
![5''-(4'-Formyl-[1,1'-biphenyl]-4-yl)-[1,1':4',1'':3'',1''':4''',1''''-quinquephenyl]-4,4''''-dicarbaldehyde](/img/structure/B3068754.png)

